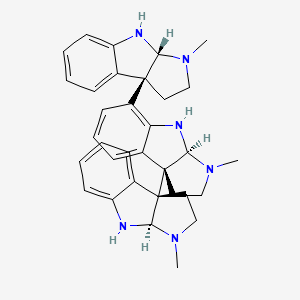

hodgkinsine B

説明

Hodgkinsine B is an indole alkaloid from Hodgkinsonia frutescens (family Rubiaceae) containing three linked tryptamine units . It is the enantiomer of hodgkinsine .

Synthesis Analysis

The total synthesis of hodgkinsine B has been achieved with just six isolated intermediates and only four chromatographic operations . A late-stage resolution of the meso-3a, 3a’-bispyrrolidinoindoline unit of rac-7 in a catalytic asymmetric transformation earmarks the remarkably short, ten-step, total syntheses of hodgkinsine and hodgkinsine B .Molecular Structure Analysis

Hodgkinsine B contains a total of 85 bonds; 47 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 18 aromatic bonds, 6 five-membered rings, 3 six-membered rings, 3 eight-membered rings, 3 nine-membered rings, 3 twelve-membered rings, 3 secondary amines (aromatic), 3 tertiary amines (aliphatic), and 3 Pyrrolidines .Chemical Reactions Analysis

The synthesis of hodgkinsine B involves an iterative application of asymmetric copper catalysis . This strategy is further amenable to the construction of quadrigemine H-type alkaloids not isolated previously from natural sources .Physical And Chemical Properties Analysis

Hodgkinsine B has a molecular weight of 518.7 g/mol . It has a complex structure with multiple chiral centers, leading to many stereoisomers .科学的研究の応用

- One of the most intriguing applications of hodgkinsine B lies in its analgesic effects. It is thought to contribute to the pain-relieving properties observed when Psychotria colorata (a plant containing hodgkinsine B) is used in traditional medicine . Further research could uncover its potential as a natural analgesic.

Analgesic Effects

作用機序

Target of Action

Hodgkinsine B, an alkaloid and isomer of hodgkinsine , primarily targets the mu opioid receptors and NMDA receptors . These receptors play a crucial role in pain perception and the transmission of pain signals in the nervous system .

Mode of Action

Hodgkinsine B acts as both a mu opioid agonist and an NMDA antagonist . As a mu opioid agonist, it binds to mu opioid receptors, mimicking the action of endogenous opioids, which leads to the inhibition of pain signal transmission . As an NMDA antagonist, it blocks the activity of NMDA receptors, which are involved in the amplification of pain signals .

Biochemical Pathways

The activation of mu opioid receptors can inhibit the release of neurotransmitters like substance P, which is involved in pain transmission . The antagonism of NMDA receptors can prevent the amplification of pain signals .

Pharmacokinetics

Its analgesic effects have been observed in animal models . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties, and how these impact its bioavailability.

Result of Action

Hodgkinsine B has been found to produce a dose-dependent, naloxone reversible, analgesic effect in thermal models of nociception . This suggests that its activation of opioid receptors and antagonism of NMDA receptors result in a significant reduction in pain perception .

将来の方向性

Given the customizable nature of the small-molecule catalysts employed in the synthesis of hodgkinsine B, this strategy is further amenable to the construction of quadrigemine H-type alkaloids not isolated previously from natural sources . This opens up new possibilities for the synthesis of related compounds and further exploration of their potential therapeutic uses.

特性

IUPAC Name |

(3aS,8bS)-5,8b-bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29-,30+,31-,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVWJPVYOXKFRQ-BFZJMCNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@@]6(CCN([C@@H]6N5)C)[C@]78CCN([C@H]7NC9=CC=CC=C89)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

hodgkinsine B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-1-(4-tert-butylphenoxy)-3-(2-nitroimidazol-1-yl)propan-2-yl] N-(2-bromoacetyl)carbamate](/img/structure/B1251225.png)

![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(12,14-dimethylhexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1251235.png)